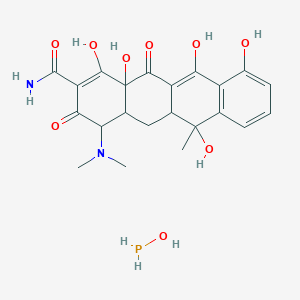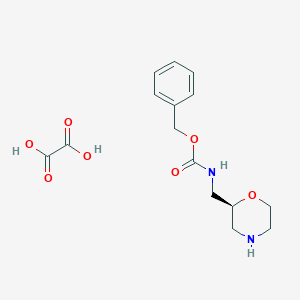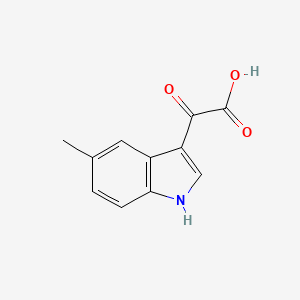![molecular formula C50H52FeP2 B12284124 (S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine is a complex organophosphorus compound. It features a ferrocene backbone, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom. The compound is notable for its chiral properties, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine typically involves multiple steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The di(3,5-xylyl)phosphino groups are introduced via a substitution reaction, often using a Grignard reagent or a lithium reagent.
Chiral Induction: The chiral center is introduced through asymmetric synthesis, often employing chiral ligands or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene moiety, leading to the formation of ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The phosphine groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide or benzyl chloride can be used under mild conditions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene structure.
Substitution: Formation of various phosphine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and hydroformylation reactions.
Synthesis: It serves as a chiral auxiliary in the synthesis of complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and activity.
Medicine
Drug Development: Its chiral properties make it valuable in the development of enantiomerically pure pharmaceuticals.
Industry
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with transition metals. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with similar applications in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric synthesis.
Uniqueness
®-1-((Rp)-2-[2-[di(3,5-xylyl)phosphino]phenyl]ferrocenyl)ethyldi(3,5-xylyl)phosphine is unique due to its specific chiral properties and the presence of di(3,5-xylyl)phosphino groups, which provide enhanced steric and electronic effects compared to other phosphine ligands.
Properties
Molecular Formula |
C50H52FeP2 |
|---|---|
Molecular Weight |
770.7 g/mol |
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H; |
InChI Key |
IDRVINOGJFWZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)





![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)


